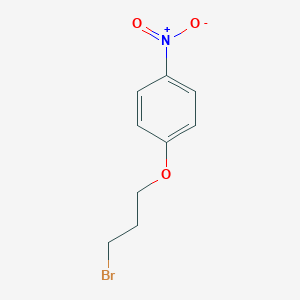

1-(3-Bromopropoxy)-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBYGKUWXRBMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293931 | |

| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13094-50-3 | |

| Record name | 13094-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene from 4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromopropoxy)-4-nitrobenzene from 4-nitrophenol. This process is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This document details the reaction mechanism, experimental protocols, and characterization of the final product, presented in a format tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a valuable bifunctional molecule, incorporating both a reactive bromoalkoxy chain and a nitro-substituted aromatic ring. This structure makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents and materials with specific electronic properties. The nitro group can be readily reduced to an amine, providing a site for further functionalization, while the bromo group can participate in various nucleophilic substitution and cross-coupling reactions.

The synthesis from 4-nitrophenol and 1,3-dibromopropane proceeds via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-nitrophenol to form a more nucleophilic phenoxide ion, which then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound is a two-step process initiated by the deprotonation of 4-nitrophenol, followed by the nucleophilic substitution on 1,3-dibromopropane.

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocol, and key data associated with the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene via the Williamson ether synthesis. This reaction is a classic example of nucleophilic substitution and is a fundamental method for the preparation of unsymmetrical ethers.

Core Reaction Mechanism

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). The synthesis of this compound proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This reaction involves two primary steps:

-

Deprotonation: The acidic proton of the hydroxyl group of 4-nitrophenol is abstracted by a base (e.g., potassium carbonate, sodium hydroxide) to form a resonant-stabilized 4-nitrophenoxide ion. This ion is a potent nucleophile.

-

Nucleophilic Attack: The newly formed 4-nitrophenoxide ion then acts as a nucleophile, attacking one of the electrophilic primary carbon atoms of 1,3-dibromopropane. This occurs in a single, concerted step where the carbon-bromine bond is broken as the new carbon-oxygen bond is formed.[1][2][3]

The use of a primary alkyl halide, such as 1,3-dibromopropane, is crucial as secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing side reaction.[3][4][5]

References

Physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene (CAS No. 13094-50-3), a valuable building block in organic synthesis and drug discovery. This document outlines its key characteristics, synthesis, and reactivity, with a focus on providing practical data and experimental context for laboratory applications.

Chemical Identity and Physical Properties

This compound is an aromatic ether characterized by a nitro-substituted phenyl ring linked to a brominated propyl chain via an ether bond. It is important to distinguish this compound from its isomer, 1-(3-Bromopropyl)-4-nitrobenzene (CAS No. 53712-77-9), in which the propyl chain is directly attached to the benzene ring. The ether linkage in the title compound significantly influences its chemical reactivity and physical properties.

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13094-50-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BrNO₃ | [1][3][4] |

| Molecular Weight | 260.09 g/mol | [1][3][4] |

| Melting Point | 56-58 °C | N/A |

| Boiling Point | 373.3 ± 22.0 °C at 760 mmHg | N/A |

| Density | 1.5 ± 0.1 g/cm³ | N/A |

| Appearance | Pale yellow solid (predicted) | N/A |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol attacks a dibromoalkane.

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Nitrophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to form the potassium 4-nitrophenoxide in situ.

-

Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Purification and Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Data (Predicted)

No experimental spectra for this compound were found in the searched literature. However, based on the known spectra of analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromopropoxy chain.

-

Aromatic Protons: Two doublets in the downfield region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield than the protons ortho to the electron-donating ether group.

-

Aliphatic Protons: Three triplets in the upfield region (δ 2.0-4.5 ppm).

-

A triplet corresponding to the -O-CH₂- group.

-

A triplet corresponding to the -CH₂-Br group.

-

A multiplet (likely a pentet) for the central -CH₂- group, coupled to the adjacent methylene groups.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon bearing the nitro group and the carbon bearing the ether oxygen will be distinct, as will the two sets of equivalent aromatic CH carbons.

-

Aliphatic Carbons: Three signals in the aliphatic region (δ 20-70 ppm) corresponding to the three methylene carbons of the bromopropoxy chain.

IR Spectroscopy

The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group and the ether linkage.

-

NO₂ Stretch: Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C-O-C Stretch: A strong band in the region of 1250-1050 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically around 650-550 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would likely involve:

-

Cleavage of the C-Br bond, resulting in a [M-Br]⁺ fragment.

-

Alpha-cleavage of the ether bond.

-

Loss of the nitro group.

-

Fragmentation of the propyl chain.

Chemical Properties and Reactivity

Reactivity of the Alkyl Bromide

The terminal bromine atom on the propoxy chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functional groups.

Caption: Nucleophilic substitution at the brominated carbon.

This reactivity makes this compound a useful intermediate for synthesizing a variety of derivatives, including amines, thiols, and nitriles, by reacting it with the corresponding nucleophiles[6].

Reactivity of the Nitroaromatic Ring

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. In this molecule, these positions are occupied by the ether linkage and hydrogen atoms.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in medicinal chemistry for the synthesis of anilines, which are common pharmacophores[7][8].

Caption: Reduction of the nitro group to an amine.

Stability

This compound is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Thermal decomposition may lead to the release of toxic fumes, including oxides of nitrogen and hydrogen bromide. While specific data for this compound is unavailable, related nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures[9].

Solubility

Based on its structure, this compound is expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran[3][10].

Applications in Research and Drug Development

Nitroaromatic compounds are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals[11][12]. The dual functionality of this compound makes it a particularly useful building block. The bromoalkyl chain can serve as a linker to attach the nitroaromatic moiety to other molecules, while the nitro group can be converted to an amine for further derivatization. This compound and its derivatives have potential applications in the development of:

-

Hypoxia-activated prodrugs: The nitro group can be selectively reduced in the hypoxic environment of solid tumors, releasing a cytotoxic agent[13].

-

Enzyme inhibitors: The substituted aniline derived from this compound can be a key component of molecules designed to inhibit specific enzymes, such as kinases[14].

-

Antimicrobial agents: Many nitro-containing compounds exhibit antimicrobial activity[15].

Conclusion

This compound is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. Its distinct reactive sites—the alkyl bromide and the nitroaromatic ring—allow for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures. While experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.

References

- 1. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Benzene, 1-nitro-4-phenoxy- [webbook.nist.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asdlib.org [asdlib.org]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

1-(3-Bromopropoxy)-4-nitrobenzene CAS number and molecular weight.

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-nitrobenzene For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key chemical intermediate in contemporary drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and its principal application as a building block in the development of targeted protein degraders.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| CAS Number | 13094-50-3 |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 260.09 g/mol |

| Appearance | Typically a solid |

| Purity | Commercially available with purity often ≥95% |

| Storage | Recommended to be stored at room temperature in a cool, dark place. |

Application in Targeted Protein Degradation

This compound is primarily utilized as a bifunctional linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3]

The structure of this compound is ideally suited for this purpose:

-

The bromopropyl group provides a reactive handle (an electrophilic site) for covalent linkage to a ligand that binds an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands).[4]

-

The nitrobenzene moiety can be readily reduced to an aniline derivative. This resulting amino group serves as a versatile attachment point for a linker, which is then connected to a ligand targeting the specific protein of interest.

This modular approach allows for the systematic construction of PROTAC libraries to identify effective degraders for previously "undruggable" protein targets.[1]

Signaling Pathway: The Ubiquitin-Proteasome System

The application of PROTACs, synthesized using building blocks like this compound, directly engages the Ubiquitin-Proteasome System (UPS). This is the primary cellular pathway for controlled protein degradation.[5][6] A PROTAC molecule acts as a bridge, bringing a target protein into proximity with an E3 ligase, thereby hijacking this natural process for a therapeutic outcome.[7][8]

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a plausible and robust method for the synthesis of the title compound from commercially available starting materials. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[9][10]

Materials:

-

4-Nitrophenol

-

1,3-Dibromopropane (use in excess to favor mono-alkylation)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF.

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (3.0-5.0 eq) to the stirred suspension. The large excess minimizes the formation of the bis-ether byproduct.

-

Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

-

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

References

- 1. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Navigating the Solubility of 1-(3-Bromopropoxy)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Bromopropoxy)-4-nitrobenzene in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicted solubility based on fundamental chemical principles and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule, owing to the presence of a nitro group and an ether linkage, counterbalanced by a nonpolar aromatic ring and an alkyl chain.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar aromatic ring and alkyl chain of the solute will interact favorably with non-polar solvents, but the polar nitro and ether groups will limit overall solubility. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess polar characteristics that can interact with the nitro and ether groups of the solute, while also having sufficient non-polar character to dissolve the rest of the molecule. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to Low (in alcohols), Very Low (in water) | The potential for hydrogen bonding with protic solvents is limited for this solute. While some solubility is expected in alcohols due to dipole-dipole interactions, the compound's largely non-polar structure will likely lead to low solubility. It is predicted to be virtually insoluble in water.[1] |

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research.[2][3][4][5][6]

Method 1: Gravimetric Method (for Quantitative Analysis)

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any suspended particles.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Determine the mass of the collected solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).

Method 2: Visual Method (for Qualitative and Semi-Quantitative Analysis)

This is a simpler, more rapid method for estimating solubility.[2][6]

Materials:

-

This compound

-

Selected organic solvents

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has dissolved, the compound is soluble at that concentration. To determine the approximate solubility, incrementally add more solute until it no longer dissolves.

-

If the solid has not dissolved, incrementally add more solvent until the solid completely dissolves, keeping track of the total volume of solvent added.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the key workflows and decision-making processes.

Caption: Gravimetric Method for Quantitative Solubility Determination.

Caption: Logic for Solvent Selection Based on Polarity Matching.

References

An In-depth Technical Guide to the Expected 1H and 13C NMR Shifts for 1-(3-Bromopropoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-Bromopropoxy)-4-nitrobenzene. The predictions are based on established NMR principles and data from analogous compounds, offering a valuable resource for the characterization of this molecule in research and development settings.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR spectral assignments, the chemical structure of this compound is presented below with a systematic atom numbering scheme.

Figure 1. Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the analysis of substituent effects on the aromatic ring and known chemical shifts for similar aliphatic chains. The aromatic protons (H-2, H-3, H-5, H-6) are expected to form an AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group and the electron-donating nature of the alkoxy group. The protons of the 3-bromopropoxy chain will exhibit characteristic triplet and quintet splitting patterns.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3, H-5 | ~8.20 | Doublet | 2H | ~9.0 |

| H-2, H-6 | ~7.00 | Doublet | 2H | ~9.0 |

| H-7 (-O-CH₂-) | ~4.20 | Triplet | 2H | ~6.0 |

| H-9 (-CH₂-Br) | ~3.60 | Triplet | 2H | ~6.5 |

| H-8 (-CH₂-CH₂-CH₂-) | ~2.30 | Quintet | 2H | ~6.2 |

Table 1. Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitro group (C-4) is expected to be significantly deshielded, while the carbon attached to the oxygen (C-1) will also be downfield. The chemical shifts of the aliphatic carbons are determined by their proximity to the electronegative oxygen and bromine atoms.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-O-Ar) | ~164 |

| C-4 (-NO₂) | ~142 |

| C-2, C-6 | ~126 |

| C-3, C-5 | ~115 |

| C-7 (-O-CH₂) | ~68 |

| C-8 (-CH₂-CH₂-CH₂-) | ~32 |

| C-9 (-CH₂-Br) | ~30 |

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Experimental Workflow

The following diagram outlines a general workflow for the acquisition and processing of NMR data for a compound such as this compound.

Figure 2. General workflow for NMR data acquisition and analysis.

Experimental Protocol

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz (or higher) spectrometer.

-

The spectrometer is locked to the deuterium signal of the CDCl₃.

-

The probe is tuned and the magnetic field is shimmed to optimize resolution.

-

For ¹H NMR:

-

A standard single-pulse experiment is used.

-

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

A proton-decoupled pulse program (e.g., zgpg30) is used.

-

Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

3. Data Processing:

-

The acquired free induction decays (FIDs) are processed using appropriate NMR software.

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is essential to confirm these predicted values and to fully characterize the compound.

An In-Depth Technical Guide to the Reactivity of the Bromopropoxy Group in 1-(3-Bromopropoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropoxy)-4-nitrobenzene is a bifunctional molecule of significant interest in organic synthesis and drug development. Its structure incorporates a reactive bromopropoxy chain susceptible to nucleophilic substitution and a nitroaromatic moiety that can undergo reduction and influences the reactivity of the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the bromopropoxy group in this compound, detailing its synthesis, key reactions, and the experimental protocols for these transformations. Quantitative data is summarized for clarity, and reaction mechanisms and workflows are visualized using Graphviz diagrams.

Introduction

The chemical behavior of this compound is characterized by the interplay of its two primary functional groups. The bromopropoxy group provides a readily accessible site for nucleophilic attack, allowing for the introduction of a wide variety of functionalities. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, though the primary site of nucleophilic attack is the terminal carbon of the propoxy chain due to the good leaving group ability of the bromide ion. This guide will focus on the key reactions involving the bromopropoxy moiety, as well as the transformation of the nitro group, which is often a strategic step in multi-step syntheses.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1,3-dibromopropane in an SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Nitrophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K2CO3)

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Synthesis Workflow

Reactivity of the Bromopropoxy Group

The primary reaction site for nucleophiles is the carbon atom bonded to the bromine, which is a good leaving group. This allows for a variety of SN2 reactions.

Nucleophilic Substitution with Amines

This compound readily reacts with primary and secondary amines to form the corresponding tertiary amines.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-(4-nitrophenoxy)propyl)piperidine.

Nucleophilic Substitution with Thiols

Thiols, being excellent nucleophiles, react with this compound to form thioethers.

Materials:

-

This compound

-

Thiophenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.1 eq) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (3-(4-nitrophenoxy)propyl)(phenyl)sulfane.

Nucleophilic Substitution with Azide

The reaction with sodium azide is a common method to introduce an azide functionality, which can be further transformed, for example, into an amine via reduction or used in click chemistry.

Materials:

-

This compound

-

Sodium Azide (NaN3)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-azidopropoxy)-4-nitrobenzene.

Summary of Reactivity Data

| Nucleophile | Reagent | Solvent | Product | Typical Yield (%) |

| Piperidine | Piperidine, K2CO3 | CH3CN | 1-(3-(4-nitrophenoxy)propyl)piperidine | >90 |

| Thiophenol | Thiophenol, NaH | THF | (3-(4-nitrophenoxy)propyl)(phenyl)sulfane | 85-95 |

| Azide | NaN3 | DMF | 1-(3-azidopropoxy)-4-nitrobenzene | >95 |

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound (or its derivative)

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(3-bromopropoxy)aniline.

Reaction Scheme

Spectroscopic Data

Accurate characterization of this compound and its derivatives is essential. Below is a summary of expected spectroscopic data based on analogous compounds.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| This compound | 8.2 (d, 2H), 7.0 (d, 2H), 4.2 (t, 2H), 3.6 (t, 2H), 2.4 (m, 2H) | 163.5, 141.5, 126.0, 114.5, 65.5, 32.0, 30.0 | 2950, 1590, 1510, 1340, 1250, 1170, 840, 690 |

| 4-(3-Bromopropoxy)aniline | 6.8 (d, 2H), 6.6 (d, 2H), 4.0 (t, 2H), 3.6 (t, 2H), 2.3 (m, 2H), 3.5 (br s, 2H) | 152.0, 142.0, 116.0, 115.5, 66.0, 32.5, 30.5 | 3400, 3300, 2950, 1610, 1510, 1230, 820 |

Conclusion

This compound is a versatile building block in organic synthesis. The bromopropoxy group provides a reliable handle for introducing a variety of nucleophiles via SN2 reactions, while the nitro group can be efficiently reduced to an amine. The experimental protocols and data presented in this guide offer a practical framework for researchers and scientists in the field of drug development and chemical synthesis to effectively utilize this compound in their synthetic strategies. The straightforward reactivity and accessibility of this reagent make it a valuable tool for the construction of complex molecular architectures.

Stability and Storage of 1-(3-Bromopropoxy)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(3-Bromopropoxy)-4-nitrobenzene (CAS No. 13094-50-3). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from general principles of handling nitroaromatic compounds and ethers, alongside available supplier data.

Chemical Properties and Stability Profile

This compound possesses two key functional groups that dictate its stability: a nitroaromatic ring and an alkyl aryl ether linkage with a terminal bromo group. Nitroaromatic compounds can be sensitive to light and heat, and may pose an explosion hazard under certain conditions, particularly in the presence of strong oxidizing or reducing agents.[1] Ethers are known to be susceptible to peroxide formation upon exposure to air and light.[2]

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Avoid contact with skin and eyes.[4]

-

Keep away from heat, sparks, and open flames.[5]

-

Avoid the formation of dust and aerosols.[6]

-

Ground all equipment when handling large quantities to prevent electrostatic discharge.[6]

Quantitative Data Summary

The following table summarizes the available physical and chemical data for this compound.

| Parameter | Value | Reference |

| CAS Number | 13094-50-3 | [7][8] |

| Molecular Formula | C₉H₁₀BrNO₃ | [7][8] |

| Molecular Weight | 260.09 g/mol | [7][8] |

| Purity | ≥95% | [8] |

| Recommended Storage | Room temperature | [8] |

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability of this compound. Based on the chemical nature of the compound and general laboratory best practices, the following storage conditions are recommended:

-

Temperature: Store at room temperature (15-25 °C), as suggested by some suppliers.[8][9] Avoid excessive heat.[5]

-

Light: Protect from light. Store in an amber or opaque container.[10]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and peroxide formation.

-

Container: Keep the container tightly sealed to prevent moisture ingress and exposure to air.[6][9][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[1]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not published, a general approach based on ICH guidelines can be adopted to assess its stability.

4.1. Long-Term Stability Testing

-

Objective: To establish the re-test period or shelf life under recommended storage conditions.

-

Conditions: Store the sample at 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Testing Frequency: For a proposed shelf life of at least 12 months, testing should be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

-

Analytical Methods: A stability-indicating HPLC method should be developed and validated to separate the parent compound from potential degradation products. The method should be able to quantify the parent compound and detect any new impurities. Other tests should include appearance, and moisture content.

4.2. Accelerated Stability Testing

-

Objective: To predict the long-term stability and to assess the effect of short-term excursions from the recommended storage conditions.

-

Conditions: Store the sample at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

-

Testing Frequency: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[11]

-

Analytical Methods: The same analytical methods as in the long-term stability study should be used.

4.3. Stress Testing (Forced Degradation)

-

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

-

Conditions:

-

Acidic Hydrolysis: Reflux in 0.1 N HCl.

-

Basic Hydrolysis: Reflux in 0.1 N NaOH.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid sample at a temperature above the accelerated testing condition (e.g., 60 °C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Analysis: The stressed samples should be analyzed by a validated HPLC method with a photodiode array (PDA) detector to identify and characterize the degradation products. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation of the degradants.

Visualizations

Logical Relationship of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting a stability study.

Caption: A general workflow for the stability testing of a chemical substance.

References

- 1. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. brainly.in [brainly.in]

- 4. dezenfeksiyon.gbl.com.tr [dezenfeksiyon.gbl.com.tr]

- 5. 2.imimg.com [2.imimg.com]

- 6. agilent.com [agilent.com]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 11. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Spectral Characteristics of 1-(3-Bromopropoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key spectral data for 1-(3-Bromopropoxy)-4-nitrobenzene, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive predicted spectral analysis based on the well-established spectroscopic principles of its constituent functional groups and data from closely related analogs. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational modes of the aromatic nitro group, the ether linkage, the alkyl chain, and the carbon-bromine bond. The predicted key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1595, ~1490 | Medium | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1040 | Medium | Aryl-O-C Symmetric Stretch |

| ~850 | Medium | C-N Stretch |

| ~690 | Medium-Weak | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in isotopic patterns for bromine-containing fragments (M and M+2 peaks).

| m/z | Predicted Relative Abundance | Ion Assignment |

| 261/263 | High | [M+H]⁺ (Molecular Ion) |

| 215/217 | Medium | [M - NO₂]⁺ |

| 181 | Low | [M - Br]⁺ |

| 139 | High | [O₂N-C₆H₄-O]⁺ |

| 121 | Medium | [Br-(CH₂)₃]⁺ |

| 93 | Medium | [C₆H₅O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Fourier-Transform Infrared (FTIR) Spectroscopy

A high-resolution FTIR spectrometer is used for the analysis. The sample of this compound is prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is finely ground with spectroscopic grade KBr and compressed into a thin, transparent disk. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Synthesis Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis. The following diagram illustrates the logical workflow for this reaction.

Caption: A diagram illustrating the Williamson ether synthesis of this compound.

The Strategic Application of 1-(3-Bromopropoxy)-4-nitrobenzene as a Bifunctional Linker in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the potential application of 1-(3-Bromopropoxy)-4-nitrobenzene as a bifunctional linker based on its chemical structure and established principles in the field of targeted protein degradation. Specific experimental data and optimized protocols for this exact molecule are not extensively available in the public domain. The experimental procedures outlined herein are illustrative examples based on well-established methodologies for analogous compounds.

Introduction: The Pivotal Role of Bifunctional Linkers in Targeted Therapeutics

The paradigm of modern drug discovery is increasingly shifting from simple occupancy-driven pharmacology to more sophisticated modalities that can modulate protein function in a targeted and efficient manner. Among these, the use of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. The linker is not merely a passive spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.

This technical guide focuses on the potential role of this compound as a versatile bifunctional linker. Its unique chemical architecture, featuring a reactive bromopropyl group and a nitrobenzene moiety, offers distinct possibilities for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is essential for its strategic incorporation into a bifunctional molecule. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 13094-50-3 | N/A |

| Molecular Formula | C₉H₁₀BrNO₃ | N/A |

| Molecular Weight | 260.09 g/mol | N/A |

| Appearance | Pale yellow solid | N/A |

| Melting Point | 56-58 °C | N/A |

| Boiling Point | 373.3 ± 22.0 °C at 760 mmHg | N/A |

| Density | 1.5 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in organic solvents such as DMF, DMSO | N/A |

The Bifunctional Nature of this compound in PROTAC Design

The structure of this compound inherently provides two distinct points of chemical reactivity, making it a suitable candidate for a bifunctional linker.

-

The Bromopropoxy Moiety: The terminal bromine atom on the propoxy chain serves as an electrophilic site, susceptible to nucleophilic substitution. This allows for the covalent attachment of molecules containing nucleophilic functional groups, such as amines (-NH₂) or thiols (-SH), which are commonly found in E3 ligase ligands (e.g., derivatives of thalidomide for Cereblon [CRBN] or VHL ligands) or on the surface of proteins.

-

The Nitrobenzene Moiety: The nitro group on the benzene ring is a versatile chemical handle. It can be readily reduced to an amine group (-NH₂). This newly formed amine can then be further functionalized, for example, through amide bond formation with a carboxylic acid-containing ligand for the protein of interest. This two-step functionalization provides a robust method for attaching the second component of the bifunctional molecule.

The alkyl-aryl ether structure of the linker provides a degree of conformational rigidity, which can be advantageous in pre-organizing the binding moieties for effective ternary complex formation. The length of the three-carbon chain in the propoxy group also contributes to the spatial separation of the two ligands, a critical parameter in optimizing PROTAC efficiency.

Hypothetical Experimental Protocols

The following protocols are illustrative examples of how this compound could be used in the synthesis of a PROTAC. These are generalized procedures and would require optimization for specific target proteins and ligands.

Protocol 1: Conjugation to an Amine-Containing E3 Ligase Ligand

This protocol describes the alkylation of an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) with this compound.

Materials:

-

Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at 50 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker conjugate.

Protocol 2: Reduction of the Nitro Group and Coupling to a POI Ligand

This protocol describes the subsequent reduction of the nitro group on the linker and coupling to a carboxylic acid-containing POI ligand.

Materials:

-

E3 ligase ligand-(3-propoxy)-4-nitrobenzene conjugate (from Protocol 1)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Carboxylic acid-containing POI ligand

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous DMF

-

DIPEA

Procedure:

Step A: Nitro Group Reduction

-

Dissolve the E3 ligase ligand-(3-propoxy)-4-nitrobenzene conjugate (1.0 eq) in MeOH.

-

Add Pd/C (0.1 eq) to the solution.

-

Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the aniline derivative, which is often used in the next step without further purification.

Step B: Amide Coupling

-

Dissolve the aniline derivative from Step A (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution.

-

Add PyBOP (1.2 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow and Logic

Graphviz diagrams can be used to illustrate the logical flow of the synthetic process and the mechanism of action of the resulting PROTAC.

Conclusion and Future Perspectives

This compound represents a promising, synthetically accessible bifunctional linker for the development of targeted protein degraders. Its distinct reactive handles allow for a modular and controlled approach to PROTAC synthesis. The inherent properties of the alkyl-aryl ether scaffold can be exploited to fine-tune the physicochemical and pharmacological properties of the final molecule.

While this guide provides a theoretical framework for its application, further experimental validation is crucial. Future work should focus on the synthesis of PROTACs using this linker against various protein targets and E3 ligases. Detailed characterization of these molecules, including their binding affinities, ternary complex formation efficiency, and in-cell degradation activity, will be essential to fully elucidate the potential of this compound as a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. The systematic variation of linker length and composition, starting from scaffolds like the one discussed, will undoubtedly lead to the discovery of more potent and selective protein degraders with therapeutic potential.

Methodological & Application

Application Notes and Protocols: 1-(3-Bromopropoxy)-4-nitrobenzene in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-bromopropoxy)-4-nitrobenzene as a precursor for a photolabile linker in solid-phase organic synthesis (SPOS). The inherent photochemical properties of the 4-nitrophenoxy moiety allow for the mild cleavage of synthesized molecules from the solid support upon UV irradiation, offering a valuable tool in the synthesis of complex organic molecules, peptides, and other chemical entities.

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. A critical component of SPOS is the choice of a suitable linker, which tethers the growing molecule to the insoluble solid support. Photolabile linkers, in particular, have gained prominence due to their ability to be cleaved under neutral and mild conditions using light, thus preserving the integrity of sensitive functional groups in the final product.

This compound serves as an excellent starting material for the construction of a photolabile linker system. The bromo-functionalized propyl chain allows for straightforward attachment to common solid supports, such as those possessing hydroxyl or amine functionalities. The nitrobenzene core of the molecule is the photoactive component, undergoing a well-documented intramolecular rearrangement upon UV irradiation to release the synthesized molecule.

Principle of the 4-Nitrophenoxypropyl Photolabile Linker

The linker derived from this compound is analogous to the widely used o-nitrobenzyl linkers. The general workflow involves:

-

Immobilization: The linker precursor, this compound, is covalently attached to a solid support resin.

-

Synthesis: The desired molecule is synthesized in a stepwise manner on the functionalized resin.

-

Cleavage: The final product is released from the solid support by photolysis, typically using UV light at a wavelength of 350-365 nm.

The workflow for utilizing this compound in SPOS is depicted below.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(3-Bromopropoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions utilizing 1-(3-Bromopropoxy)-4-nitrobenzene as a key building block. This reagent is particularly useful for introducing a 4-nitrophenoxypropyl moiety into various molecules, a common scaffold in the development of biologically active compounds. The primary reaction pathway involves an SN2 mechanism at the electrophilic carbon of the bromopropoxy chain.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide leaving group by a nucleophile (Nu:). The electron-withdrawing nitro group on the benzene ring can influence the reactivity of the propyl chain, though the reaction is a classical aliphatic nucleophilic substitution.

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

Detailed methodologies for the reaction of this compound with various classes of nucleophiles are presented below.

Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)

This protocol describes the synthesis of 4-(3-(4-nitrophenoxy)propyl)morpholine.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | CH₃CN | 82 (Reflux) | 4-6 | >90 |

| Piperidine | K₂CO₃ | CH₃CN | 82 (Reflux) | 4-6 | >90 |

Protocol 2: Williamson Ether Synthesis with Phenols (e.g., 4-Methoxyphenol)

This protocol details the synthesis of 1-(3-(4-methoxyphenoxy)propoxy)-4-nitrobenzene.

Materials:

-

This compound

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenol (1.1 eq) and this compound (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with 1 M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80-90 | 12-16 | 85-95 |

| Phenol | K₂CO₃ | DMF | 80-90 | 12-16 | 80-90 |

Protocol 3: Synthesis of Thioethers with Thiols (e.g., Thiophenol)

This protocol outlines the preparation of 1-nitro-4-(3-(phenylthio)propoxy)benzene.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of thiophenol (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Quantitative Data:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | RT | 8-12 | 80-90 |

| Benzyl mercaptan | NaH | THF | RT | 8-12 | 85-95 |

Logical Workflow for Protocol Selection

The choice of the appropriate protocol depends on the class of nucleophile being used. The following diagram illustrates the decision-making process.

Application of 1-(3-Bromopropoxy)-4-nitrobenzene in PROTAC Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. The rational design of the linker component, which connects the target protein ligand (warhead) and the E3 ubiquitin ligase ligand, is critical for the efficacy of a PROTAC. 1-(3-Bromopropoxy)-4-nitrobenzene is a versatile chemical building block with significant potential in the synthesis of novel PROTAC linkers. Its bifunctional nature, possessing a reactive bromoalkyl group and a modifiable nitroaromatic moiety, allows for its incorporation into PROTACs through various synthetic strategies.

The primary application of this compound in PROTAC development is as a precursor to functionalized aryl ether linkers. The propoxy chain provides a flexible spacer, while the aryl group can introduce a degree of rigidity and influence the linker's conformation. The key features of this building block are the terminal bromine, which serves as an electrophile for nucleophilic substitution, and the nitro group, which can be chemically transformed to introduce further functionality.

Two primary strategies for the application of this compound in PROTAC synthesis are:

-

As a Precursor to an Amino-Functionalized Linker: The nitro group can be readily reduced to an amine. This amine can then be used as a nucleophile or can be acylated to form an amide bond, providing a convenient point of attachment for the warhead or the E3 ligase ligand. This approach allows for the creation of an aryl ether-containing linker with a terminal amino group for conjugation.

-

In the Development of Photocleavable Linkers: Nitroaromatic compounds, particularly those with ortho-nitrobenzyl or related structures, can be employed as photocleavable caging groups. While this compound itself is not a classic photocage, its nitrobenzene moiety could be further functionalized to create a light-sensitive linker. This would enable spatiotemporal control over PROTAC activity, a valuable feature for research and therapeutic applications.

The modular synthesis of PROTACs allows for the systematic evaluation of linker properties. The incorporation of a linker derived from this compound would allow researchers to explore the impact of an aryl ether motif on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), as well as on the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Quantitative Data Summary

The following tables summarize hypothetical comparative data for PROTACs synthesized with a linker derived from this compound (Linker-Aniline) versus a standard alkyl linker (Alkyl-C8).

Table 1: Comparative Degradation Efficacy of Hypothetical BRD4-Targeting PROTACs

| PROTAC Linker | DC50 (nM) | Dmax (%) |

| Alkyl-C8 | 50 | 90 |

| Linker-Aniline | 25 | 95 |

Table 2: Comparative Physicochemical Properties of Hypothetical PROTACs

| PROTAC Linker | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |

| Alkyl-C8 | 850 | 5.8 | 5 |

| Linker-Aniline | 920 | 5.2 | 15 |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a 1-(3-Aminopropoxy)-4-aminobenzene-derived Linker

This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), using a linker derived from this compound. The synthesis involves the initial reaction of the bromo-functionalized linker with an E3 ligase ligand (pomalidomide), followed by reduction of the nitro group and subsequent coupling with a BRD4 ligand (JQ1 carboxylic acid).

Materials:

-

This compound

-

Pomalidomide

-

JQ1 carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Reverse-phase HPLC system for purification

Procedure:

-

Step 1: Alkylation of Pomalidomide with this compound a. To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and this compound (1.2 eq). b. Stir the reaction mixture at 80 °C for 16 hours. c. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield pomalidomide-linker-NO₂.

-

Step 2: Reduction of the Nitro Group a. Dissolve the pomalidomide-linker-NO₂ (1.0 eq) in a mixture of EtOH and water. b. Add iron powder (5.0 eq) and NH₄Cl (5.0 eq). c. Heat the mixture to reflux and stir for 4 hours. d. Cool the reaction to room temperature and filter through a pad of celite, washing with EtOH. e. Concentrate the filtrate under reduced pressure to obtain the crude pomalidomide-linker-NH₂. This is often used in the next step without further purification.

-

Step 3: Amide Coupling with JQ1 Carboxylic Acid a. To a solution of JQ1 carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add a solution of the crude pomalidomide-linker-NH₂ (1.1 eq) in DMF. d. Stir the reaction at room temperature for 12 hours. e. Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. g. Purify the final PROTAC by reverse-phase HPLC.

Protocol 2: Western Blotting for BRD4 Protein Degradation

This protocol is used to quantify the reduction in BRD4 protein levels in cells treated with the synthesized PROTAC.

Materials:

-

Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

-